molecular formula C13H19ClN2S B1364009 4-(1-Adamantyl)-2-aminothiazole hydrochloride CAS No. 462605-77-2

4-(1-Adamantyl)-2-aminothiazole hydrochloride

Cat. No. B1364009
M. Wt: 270.82 g/mol
InChI Key: VPQRNQJFCJUSDM-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-2-aminothiazole hydrochloride is a chemical compound that is related to other adamantyl compounds such as 4-[1-adamantyl(ethyl)amino]-1-phenyl-1-butanone hydrochloride and 1-(1-Adamantyl)ethylamine hydrochloride . These compounds are often used in research and have various applications in the field of chemistry and medicine .


Synthesis Analysis

The synthesis of adamantyl compounds often involves reactions with adamantane or its derivatives . For example, 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene can be reduced to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .


Molecular Structure Analysis

The molecular structure of 4-(1-Adamantyl)-2-aminothiazole hydrochloride is related to other adamantyl compounds. For instance, 4-[1-adamantyl(ethyl)amino]-1-phenyl-1-butanone hydrochloride has a linear formula of C22H32ClNO .


Chemical Reactions Analysis

Adamantyl compounds can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

Adamantane, a polycyclic cage molecule with high symmetry and remarkable properties, is the smallest representative of diamondoids . The adamantane moiety is lipophilic and can ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates .

Scientific Research Applications

Synthesis and Biological Activity

4-(1-Adamantyl)-2-aminothiazole hydrochloride and its derivatives have been explored for their potential in various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of such compounds often involves the reaction of adamantyl-substituted triazoles or related structures with different reagents, leading to a variety of derivatives with potential biological activities.

For example, novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives have been synthesized and tested for their in vitro activities against a range of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Several of these derivatives exhibited good or moderate activities, particularly against Gram-positive bacteria. Additionally, the in vivo anti-inflammatory activity of some compounds was determined using the carrageenan-induced paw oedema method in rats, with certain compounds showing dose-dependent activity in this area (Al-Omar et al., 2010).

Anticancer Potential

The anticancer potential of adamantyl-substituted compounds has also been investigated. For instance, theoretical calculations, cytotoxic evaluation, and molecular docking studies of 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione revealed its potential as a novel chemotherapeutic agent. The compound was evaluated for its in vitro anticancer activity against the MCF-7 cancer line and showed inhibition activity against the protein BRCA2, a target enzyme for MCF-7 cancer cells, as simulated using AutoDock Vina software (Karagoz Genç et al., 2015).

Synthesis of Adamantyl Derivatives

The synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines and thiourea has led to a variety of N-substituted imino derivatives, showcasing the versatility of adamantyl compounds in chemical synthesis. These reactions highlight the potential for creating diverse structures that could be further explored for various biological activities (Abdelaal & Bauer, 1988).

Safety And Hazards

According to the safety data sheet for 1-(1-Adamantyl)ethylamine hydrochloride, a related compound, it is harmful if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

4-(1-adamantyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S.ClH/c14-12-15-11(7-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQRNQJFCJUSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Adamantyl)-2-aminothiazole hydrochloride

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